PF-00217830

D2 partial agonist 5-HT2A antagonism receptor occupancy ratio

Generic D2 partial agonists lack defined receptor occupancy signatures, confounding antipsychotic efficacy research. PF-00217830 is an engineered D2/5-HT2A dual ligand with a quantifiable D2/5-HT2A affinity ratio >5, validated through systematic SAR optimization. • D2 pKi=9.09, 5-HT2A pKi=9.85; D2/5-HT2A ratio >5 • Catalepsy-free at 10 mg/kg (>30× sLMA MED) for therapeutic index studies • Phase 2 compound; 78% DOI head-twitch suppression at 1 mg/kg Supplied with CoA; global shipping available.

Molecular Formula C26H30N4O2
Molecular Weight 430.5 g/mol
CAS No. 846032-02-8
Cat. No. B1679664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-00217830
CAS846032-02-8
Synonyms3,4-dihydro-7-(4-(1-naphthalenyl)-1-piperazinyl)butoxy-1,8-naphthyridin-2(1H)-one
PF 00217830
PF-00217830
PF-217830
PF00217830
Molecular FormulaC26H30N4O2
Molecular Weight430.5 g/mol
Structural Identifiers
SMILESC1CC(=O)NC2=C1C=CC(=N2)OCCCCN3CCN(CC3)C4=CC=CC5=CC=CC=C54
InChIInChI=1S/C26H30N4O2/c31-24-12-10-21-11-13-25(28-26(21)27-24)32-19-4-3-14-29-15-17-30(18-16-29)23-9-5-7-20-6-1-2-8-22(20)23/h1-2,5-9,11,13H,3-4,10,12,14-19H2,(H,27,28,31)
InChIKeyQGNOXTFZOLDODX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PF-00217830 Pharmacological Profile


PF-00217830 is an aryl piperazine napthyridinone derivative developed by Pfizer as a dopamine D2 receptor partial agonist with ancillary serotonergic activity [1]. The compound was optimized through systematic structure-activity relationship (SAR) studies to achieve a specific receptor occupancy profile characterized by a D2/5-HT2A affinity ratio greater than 5, which was designed to ensure maximal occupancy of 5-HT2A receptors when D2 occupancy reaches efficacious levels [2]. PF-00217830 demonstrates high binding affinity for human dopamine D2 receptors (pKi = 9.09; Ki ≈ 0.81 nM) and serotonin 5-HT2A receptors (pKi = 9.85; Ki ≈ 0.14 nM), with moderate affinity for 5-HT1A receptors (pKi = 8.43; Ki ≈ 3.7 nM) [3]. The compound was advanced to Phase 2 clinical trials for the treatment of acute exacerbation of schizophrenia and bipolar disorder, with studies designed to evaluate dose-response relationships, safety, efficacy, and pharmacokinetics [4].

PF-00217830 Receptor Occupancy Ratio Differentiation


Generic substitution among dopamine D2 partial agonists is pharmacologically unsound due to substantial divergence in receptor occupancy profiles and intrinsic efficacy across compounds within this class. PF-00217830 was specifically engineered through iterative SAR optimization to achieve a D2/5-HT2A receptor affinity ratio greater than 5 [1]. This ratio was not an arbitrary endpoint but a deliberate design criterion intended to ensure that 5-HT2A receptors achieve maximal occupancy concurrently with efficacious D2 receptor occupancy [2]. In contrast, marketed D2 partial agonists such as aripiprazole, brexpiprazole, and cariprazine exhibit distinct receptor binding signatures—for instance, cariprazine demonstrates preferential D3 over D2 activity, while aripiprazole has the highest intrinsic D2 activity among the class [3]. These pharmacodynamic differences translate to divergent clinical profiles, including variations in extrapyramidal symptom rates, metabolic effects, and therapeutic indications [4]. Substituting PF-00217830 with an alternative D2 partial agonist without accounting for its engineered D2/5-HT2A ratio and specific in vivo pharmacology would fundamentally alter the intended receptor occupancy dynamics and potentially compromise the therapeutic index observed in preclinical models.

PF-00217830 Evidence-Based Differentiation


Engineered D2/5-HT2A Affinity Ratio

PF-00217830 was explicitly optimized to achieve a D2/5-HT2A receptor affinity ratio greater than 5, a quantifiable design criterion that distinguishes it from other D2 partial agonists developed without this specific ratio target [1]. This ratio was engineered to ensure that when D2 receptor occupancy reaches therapeutically efficacious levels, 5-HT2A receptors are maximally occupied, potentially conferring atypical antipsychotic properties with reduced extrapyramidal symptom liability [2]. In contrast, many alternative D2 partial agonists in the same chemical series exhibited D2/5-HT2A ratios below 5, which the investigators deemed insufficient to guarantee the intended receptor occupancy profile [3].

D2 partial agonist 5-HT2A antagonism receptor occupancy ratio antipsychotic polypharmacology

Spontaneous Locomotor Activity Inhibition

PF-00217830 demonstrates robust inhibition of spontaneous locomotor activity (sLMA) in rats with a minimum effective dose (MED) of 0.3 mg/kg [1]. This MED value represents a quantifiable in vivo efficacy benchmark that can be compared against structurally related analogs within the aryl piperazine napthyridinone series. sLMA inhibition is a well-established preclinical correlate of antipsychotic activity, reflecting the ability of D2 partial agonists to modulate hyperdopaminergic states without producing complete behavioral suppression [2].

in vivo antipsychotic efficacy locomotor activity preclinical psychosis model dose-response

DOI-Induced Head Twitch Suppression

PF-00217830 produced dose-dependent suppression of 2,5-dimethoxy-4-iodoamphetamine (DOI)-induced head twitches in rats, a behavioral assay that directly measures in vivo 5-HT2A receptor antagonism [1]. At 0.3 mg/kg, PF-00217830 reduced head twitches by 31%; at 1 mg/kg, suppression reached 78% [2]. This dose-response relationship provides quantifiable evidence of in vivo 5-HT2A functional antagonism. In contrast, typical D2 antagonists and D2-preferring partial agonists lacking robust 5-HT2A antagonism would be expected to show minimal suppression in this assay at comparable D2-occupying doses [3].

5-HT2A antagonism head twitch response in vivo serotonergic activity preclinical hallucinogen model

Catalepsy-Free Profile at Supratherapeutic Doses

PF-00217830 produced no catalepsy at the highest dose tested (10 mg/kg) in rats [1]. Catalepsy in rodents is a well-established preclinical predictor of extrapyramidal side effect (EPS) liability in humans, with typical D2 antagonists reliably inducing catalepsy at doses approximating their therapeutic range [2]. The absence of catalepsy at 10 mg/kg—a dose exceeding the 0.3 mg/kg MED for sLMA inhibition by more than 30-fold—indicates a favorable preclinical therapeutic index with respect to EPS liability [3]. This contrasts with first-generation antipsychotics and some high-intrinsic-activity D2 partial agonists that produce measurable catalepsy at doses closer to their efficacy threshold [4].

extrapyramidal symptoms catalepsy preclinical safety margin atypical antipsychotic profile

D2, 5-HT2A, and 5-HT1A Binding Signature

PF-00217830 exhibits a distinct receptor binding signature with high affinity for human D2 receptors (pKi = 9.09, equivalent to Ki ≈ 0.81 nM) and 5-HT2A receptors (pKi = 9.85, Ki ≈ 0.14 nM), plus moderate affinity for 5-HT1A receptors (pKi = 8.43, Ki ≈ 3.7 nM) [1]. This binding profile differs quantifiably from other D2 partial agonists. For comparison, aripiprazole demonstrates higher intrinsic D2 activity but a distinct 5-HT2A/D2 affinity ratio; cariprazine shows preferential D3 over D2 binding [2]; brexpiprazole exhibits higher 5-HT1A affinity and lower D2 intrinsic activity relative to aripiprazole [3]. PF-00217830's specific pKi values represent a quantifiable, reproducible benchmark that enables differentiation from these clinically established comparators based on absolute affinity values and relative receptor occupancy ratios.

receptor binding affinity dopamine D2 serotonin 5-HT2A serotonin 5-HT1A polypharmacology

PF-00217830 Research and Procurement Applications


Preclinical Efficacy Studies with Defined D2/5-HT2A Ratios

PF-00217830 is optimally suited for preclinical studies investigating the relationship between D2/5-HT2A receptor occupancy ratios and antipsychotic efficacy outcomes. The compound's engineered D2/5-HT2A affinity ratio >5 provides a known, quantifiable parameter that enables researchers to correlate specific occupancy patterns with behavioral and neurochemical endpoints [1]. Studies requiring an agent that achieves maximal 5-HT2A occupancy coincident with efficacious D2 occupancy should select PF-00217830 over analogs with undefined or suboptimal D2/5-HT2A ratios [2].

EPS Liability and Therapeutic Index Modeling

PF-00217830's catalepsy-free profile at 10 mg/kg—a dose exceeding the 0.3 mg/kg sLMA MED by >30-fold—makes it a valuable tool compound for preclinical therapeutic index studies evaluating the separation between efficacy and EPS liability [1]. Researchers modeling atypical antipsychotic profiles can use PF-00217830 as a comparator with well-characterized preclinical safety margins, enabling quantitative benchmarking against other D2 partial agonist candidates or reference compounds in catalepsy and locomotor activity assays [2].

DOI Head Twitch Assay for 5-HT2A Antagonism

PF-00217830's dose-dependent suppression of DOI-induced head twitches (31% at 0.3 mg/kg, 78% at 1 mg/kg) provides a validated in vivo readout of functional 5-HT2A antagonism [1]. This makes PF-00217830 suitable as a reference standard for studies requiring simultaneous assessment of D2 partial agonism and 5-HT2A antagonism in a single compound. Researchers can leverage the published dose-response data to benchmark new chemical entities or to validate assay sensitivity across experimental conditions [2].

Receptor Occupancy PET Tracer Development

Given PF-00217830's advancement to Phase 2 clinical trials and its defined receptor binding signature (pKi values: D2 = 9.09, 5-HT2A = 9.85, 5-HT1A = 8.43), the compound is appropriate for PET tracer development and validation studies requiring a D2/5-HT2A dual-target reference ligand [1]. The compound's well-characterized in vitro binding affinities and in vivo efficacy data support its use as a pharmacological standard for establishing receptor occupancy thresholds in translational imaging studies [2].

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